molecular formula C5H4ClN3O B6169000 4-chloropyrimidine-2-carboxamide CAS No. 2411217-62-2

4-chloropyrimidine-2-carboxamide

Cat. No. B6169000
CAS RN: 2411217-62-2
M. Wt: 157.6
InChI Key:
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Description

4-chloropyrimidine-2-carboxamide is a chemical compound with the linear formula C5H4ClN3O . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of pyrimidines, including 4-chloropyrimidine-2-carboxamide, involves various methods. One such method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine . Another method involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 4-chloropyrimidine-2-carboxamide can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution . Another tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .


Chemical Reactions Analysis

Pyrimidines, including 4-chloropyrimidine-2-carboxamide, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 4-chloropyrimidine-2-carboxamide can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloropyrimidine-4-carboxamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation .

Future Directions

The future directions for research on pyrimidines, including 4-chloropyrimidine-2-carboxamide, could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers suggests promising avenues for future research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloropyrimidine-2-carboxamide involves the reaction of 4-chloropyrimidine with cyanamide in the presence of a catalyst to form 4-chloropyrimidine-2-carbonitrile, which is then hydrolyzed to form the desired product.", "Starting Materials": [ "4-chloropyrimidine", "cyanamide", "catalyst" ], "Reaction": [ "Step 1: 4-chloropyrimidine is reacted with cyanamide in the presence of a catalyst, such as copper(I) chloride, at a temperature of 100-120°C to form 4-chloropyrimidine-2-carbonitrile.", "Step 2: The resulting 4-chloropyrimidine-2-carbonitrile is then hydrolyzed with a strong acid, such as hydrochloric acid, at a temperature of 80-100°C to form 4-chloropyrimidine-2-carboxamide.", "Step 3: The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS RN

2411217-62-2

Product Name

4-chloropyrimidine-2-carboxamide

Molecular Formula

C5H4ClN3O

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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